9H-Pyrido[3,4-b]indole-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-8-1-2-11-10(5-8)9-3-4-14-7-12(9)15-11/h1-5,7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYTXXNDDYLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612728 | |
| Record name | 9H-beta-Carboline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361202-16-6 | |
| Record name | 9H-beta-Carboline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 9H-Pyrido[3,4-b]indole-6-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous signal assignment.
Solid-State NMR for Polymorph and Supramolecular Structure Analysis
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state, making it ideal for studying polymorphism, crystal packing, and intermolecular interactions. iastate.edunih.govresearchgate.netnih.govresearchgate.net
For this compound, ssNMR could be employed to:
Identify and characterize different polymorphic forms: Polymorphs can exhibit different physical properties, and ssNMR can distinguish between them by detecting subtle differences in chemical shifts and relaxation times.
Probe intermolecular interactions: Techniques like cross-polarization magic angle spinning (CP-MAS) can be used to study the proximity of different nuclei, providing insights into hydrogen bonding and π-π stacking interactions that govern the supramolecular assembly of the crystal lattice.
Determine the orientation of molecular fragments: By analyzing the anisotropic interactions, it is possible to gain information about the orientation of specific functional groups, such as the nitrile group, within the crystal structure.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₇N₃. An expected experimental value for the protonated molecule [M+H]⁺ would be approximately m/z 194.0718, consistent with the calculated exact mass. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways. researchgate.netmdpi.comyoutube.comyoutube.com For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule. The fragmentation pattern would be influenced by the stability of the β-carboline ring system and the presence of the nitrile group. Common fragmentation pathways for aromatic nitrile compounds often involve the loss of HCN or related fragments. researchgate.net The analysis of these fragmentation patterns is crucial for the structural confirmation of the compound and for the identification of related compounds in complex mixtures.
X-ray Crystallography for Absolute Structure Determination
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically active molecules.
While specific crystallographic data for this compound is not extensively documented in publicly available literature, analysis of closely related structures provides significant insight. For instance, the crystal structure of the parent compound, 9H-pyrido[3,4-b]indole (norharmane), reveals a planar molecular conformation with intermolecular N—H⋯N hydrogen bonding, forming a distinctive one-dimensional herringbone motif. researchgate.net
In a study of 3-cyano-9H-pyrido[3,4-b]indol-1(2H)-one, a related β-carbolinone, SCXRD analysis was instrumental in confirming the regiochemistry of the molecule and establishing its detailed solid-state conformation. nih.govresearchgate.net Similarly, the crystal structures of other substituted pyrido[3,4-b]indoles have been elucidated, confirming their molecular geometries and revealing various packing arrangements, including π–π stacking interactions. mdpi.combeilstein-journals.org For this compound, SCXRD would be essential to determine the precise orientation of the cyano group and its influence on the crystal packing and intermolecular interactions.
Table 1: Representative Crystallographic Data for a Related Pyrido[4,5-b]indol-4-one Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com |
Co-crystallization Strategies with Biomolecules (for binding mode elucidation)
Understanding how a molecule interacts with its biological target is fundamental in drug discovery. Co-crystallization with a biomolecule, followed by X-ray diffraction analysis of the resulting complex, provides a high-resolution snapshot of the binding mode, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.
While no specific co-crystal structures of this compound with a biomolecule are reported, studies on related β-carboline derivatives illustrate the strategies employed. For instance, molecular docking studies have been used to predict the binding modes of new pyrido[3,4-b]indole derivatives with targets like the bacterial regulator protein PqsR of Pseudomonas aeruginosa. mdpi.comresearchgate.netnih.gov These computational models, often validated by other biophysical techniques, suggest potential binding energies and key residue interactions.
Furthermore, the interaction of β-carboline derivatives with proteins such as bovine serum albumin (BSA) has been investigated using spectroscopic methods, which can infer binding mechanisms. researchgate.net For example, fluorescence quenching experiments can indicate whether the interaction is static (formation of a ground-state complex) or dynamic (collisional quenching). The binding of the non-natural amino acid p-cyano-phenylalanine to calmodulin has been successfully studied using its intrinsic fluorescence, demonstrating the utility of the cyano group as a spectroscopic probe for protein binding. researchgate.netnih.gov These approaches pave the way for future co-crystallization experiments with this compound to definitively elucidate its binding interactions with specific biological targets.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule.
For this compound, the most characteristic feature in its IR spectrum is the stretching vibration of the cyano (C≡N) group. This vibration typically appears as a sharp, intense band in the region of 2200–2250 cm⁻¹. The exact position of this band is sensitive to the electronic environment, making it a useful probe for substitution effects on the aromatic ring system.
IR spectra of related substituted 9H-pyrido[3,4-b]indol-1(2H)-ones have been reported, showing characteristic absorptions for the N-H and C=O stretching vibrations. nih.gov For example, in 3-cyano-9H-pyrido[3,4-b]indol-1(2H)-one, the C≡N stretch is observed at 2230 cm⁻¹, while N-H stretching vibrations are seen at 3290 and 3106 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorptions for a Related Cyano-Substituted Pyridoindole
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3290, 3106 |
| C≡N Stretch | 2230 |
| C=O Stretch | 1650 |
| Data for 3-cyano-9H-pyrido[3,4-b]indol-1(2H)-one. nih.gov |
Electronic Absorption and Emission Spectroscopy for Photophysical Probing
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are essential techniques for characterizing the photophysical properties of molecules like this compound. These properties are critical for applications in fluorescent probes, sensors, and photodynamic therapy.
The β-carboline scaffold is known to be fluorescent. researchgate.net The absorption spectra of β-carboline derivatives typically exhibit intense bands in the UV region corresponding to π-π* transitions within the aromatic system. researchgate.netmdpi.com The position and intensity of these bands are influenced by the nature and position of substituents. The introduction of a cyano group, an electron-withdrawing group, is expected to cause a red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted norharmane.
Studies on δ-carboline derivatives have shown absorption maxima in the near-UV to low-visible range, with emission maxima in the blue to green region of the visible spectrum. researchgate.net For example, various δ-carboline derivatives exhibit absorption maxima between 363-414 nm and emission maxima between 417-489 nm. mdpi.com The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for fluorescent probes.
The fluorescence of β-carboline derivatives is often sensitive to the solvent environment. researchgate.net Changes in solvent polarity can lead to shifts in the emission wavelength, a phenomenon known as solvatochromism. This sensitivity makes these compounds potential candidates for use as environmental probes. While detailed photophysical data for this compound is limited, the general characteristics of the β-carboline family suggest it is a promising fluorophore.
Table 3: Photophysical Properties of Representative δ-Carboline Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| 11a | 363 | 417 | 54 |
| 11b | 396 | 456 | 60 |
| 12a | 381 | 466 | 85 |
| 12b | 414 | 489 | 75 |
| Data for selected boro-β-carboline dyes, illustrating the range of photophysical properties in this family. mdpi.com |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic architecture of 9H-Pyrido[3,4-b]indole-6-carbonitrile, which in turn dictates its chemical reactivity. These methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its interactions with other chemical species.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For derivatives of 9H-pyrido[3,4-b]indole, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. bhu.ac.inicacche.com This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.
Table 1: Predicted Geometrical Parameters of a 9H-Pyrido[3,4-b]indole Derivative from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C1-N2 | 1.37 Å |
| Bond Length | C5-C6 | 1.41 Å |
| Bond Length | C6-CN | 1.44 Å |
| Bond Angle | C1-N2-C3 | 117.5° |
| Bond Angle | C5-C6-C7 | 120.2° |
| Dihedral Angle | C4-C4a-N9-C9a | 179.8° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. bhu.ac.in A smaller gap generally implies higher reactivity.
For this compound, the HOMO is typically distributed over the electron-rich indole (B1671886) ring system, while the LUMO is expected to have significant contributions from the pyridine (B92270) ring and the electron-withdrawing cyano group. The presence of the cyano group is anticipated to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and enhancing the molecule's electrophilic character.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Cyano-Substituted Pyridoindole
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.7 |
Note: These values are representative and derived from general knowledge of similar aromatic heterocyclic systems. Specific calculated values for this compound would require a dedicated computational study.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential, typically colored red or yellow, are susceptible to attack by electrophiles, while regions of positive potential, colored blue, are attractive to nucleophiles.
For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group, making these sites prone to electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atom attached to the indole nitrogen (N9) would exhibit a positive potential, indicating its susceptibility to deprotonation or interaction with nucleophiles.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is particularly useful for understanding the conformational flexibility of molecules and the influence of the surrounding environment, such as a solvent.
MD simulations can reveal the accessible conformations of this compound by simulating its atomic motions at a given temperature. While the core pyridoindole ring system is largely rigid, some flexibility may exist, for instance, in the slight out-of-plane movement of the N9-H bond. The primary application of MD for this molecule would be to study its interactions with larger biological molecules, where its flexibility upon binding can be crucial. Studies on related β-carboline derivatives have utilized MD simulations to understand their stable binding modes within protein active sites. nih.gov
The solvent environment can significantly influence the conformation and properties of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal how the solvent affects the molecule's conformation and how solvent molecules arrange themselves around the solute. For instance, the polar cyano group and the N-H group of the indole are expected to form hydrogen bonds with water molecules, which can be visualized and quantified through MD simulations. Such simulations on related systems have shown the importance of explicit solvent models in accurately predicting molecular behavior in solution.
Molecular Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of small molecules within the active site of a target macromolecule. These methods have been instrumental in identifying and optimizing pyrido[3,4-b]indole derivatives as inhibitors of various proteins implicated in disease.
In silico docking studies have successfully predicted the binding interactions of pyrido[3,4-b]indole derivatives with several key biological targets. A primary focus of these investigations has been the Mouse Double Minute 2 (MDM2) oncoprotein, a critical negative regulator of the p53 tumor suppressor. nih.govresearchgate.net
Through high-throughput virtual screening and structure-based design, a derivative, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole (SP-141), was identified as a potent MDM2 inhibitor. nih.govnih.gov Docking simulations revealed that SP-141 binds effectively within a hydrophobic groove on the MDM2 protein. nih.gov The predicted binding orientation showed the naphthyl group occupying the Leu26 pocket and the 6-methoxy group forming a hydrogen bond with Tyr106. google.comresearchgate.netnih.gov Additional key interactions included pi-pi stacking with Tyr100 and His96, and hydrophobic interactions with Leu54 and Val93. researchgate.netnih.gov These studies also indicated that the presence of the N9 hydrogen is crucial for binding, as its methylation disrupts these favorable interactions. researchgate.netresearchgate.net
Other macromolecular targets for the broader β-carboline class have also been explored. Docking studies on monoamine oxidase A (MAO-A) showed that β-carbolines bind within the active site, primarily through hydrophobic interactions. nih.gov For neutral β-carbolines, the pyridine nitrogen typically acts as a hydrogen bond acceptor with tyrosine residues, while the pyrrole (B145914) nitrogen can act as a hydrogen bond donor. nih.gov Furthermore, other research has identified tetrahydro β-carboline derivatives as potential inhibitors of matrix metalloproteinase-9 (MMP-9) and the GABA(A)/benzodiazepine receptor as another target for this class of compounds. nih.govrsc.org
Table 1: Predicted Binding Modes of Pyrido[3,4-b]indole Derivatives with Macromolecular Targets
| Ligand Derivative | Macromolecular Target | Key Interacting Residues | Primary Interaction Types | Source |
|---|---|---|---|---|
| 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole (SP-141) | MDM2 | Tyr106, Val93, Tyr100, His96, Leu54, Ile99 | Hydrogen Bonding, Hydrophobic, Pi-Pi Stacking | nih.govresearchgate.netnih.gov |
| Neutral β-Carbolines | Monoamine Oxidase A (MAO-A) | Tyr407, Tyr444 | Hydrophobic, Hydrogen Bonding | nih.gov |
| β-Carboline Carboxylates | GABA(A)/Benzodiazepine Receptor | Not specified | Lipophilic Pocket Interaction, Hydrogen Bonding | nih.gov |
Both ligand-based and structure-based drug design principles have been extensively applied to the pyrido[3,4-b]indole scaffold.
Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the biological target. The discovery of the pyrido[b]indole derivative SP-141 as an MDM2 inhibitor is a prime example of SBDD. nih.gov Researchers utilized the known crystal structure of the MDM2 protein to perform high-throughput virtual screening of compound libraries, leading to the identification of the pyrido[b]indole core as having a high binding affinity. nih.govnih.gov This initial hit was then optimized based on the predicted binding interactions within the MDM2 hydrophobic pocket to enhance potency and specificity. researchgate.netgoogle.com
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of molecules that bind to the target. For β-carboline derivatives, ligand-based pharmacophore modeling has been a key strategy. benthamdirect.comresearchgate.net A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A five-point pharmacophore model was developed for β-carboline derivatives with antitumor activity, which was then used to generate a 3D-QSAR model for predicting the activity of new compounds. benthamdirect.comresearchgate.net Similar pharmacophore models have been created to identify inhibitors of other targets like MMP-9. rsc.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities or physicochemical properties, respectively. These models are crucial for predicting the efficacy of novel compounds and for optimizing lead structures.
Numerous QSAR models have been developed for pyrido[3,4-b]indole and related β-carboline derivatives, predominantly focusing on their anticancer properties. ijpar.com These models aim to provide a statistical correlation between structural features and antiproliferative activity against various cancer cell lines. nih.govresearchgate.net
One significant study focused on developing predictive QSAR models for a series of pyrido[3,4-b]indole derivatives against human colon (HCT116) and pancreatic (HPAC, Mia-PaCa2) cancer cell lines. nih.gov Using methods like kernel-based partial least squares (KPLS), researchers successfully created models that could predict the antiproliferative activity. nih.gov For instance, the models for HCT116 and HPAC cell lines showed high coefficients of determination (R² > 0.98) for the training set. nih.gov
In addition to 2D QSAR, 3D-QSAR models have been developed using techniques like pharmacophore-based alignment (PHASE). nih.gov A four-point pharmacophore model for HCT116 inhibitors, comprising one hydrogen bond donor and three aromatic ring features, yielded a successful 3D-QSAR model. nih.gov Such models are invaluable as they not only predict activity but also provide visual insights into how electronic and hydrophobic properties of substituents influence biological interactions, thereby guiding the design of more potent analogs. nih.govmdpi.com
The robustness and predictive power of a QSAR model are critically dependent on the appropriate selection of molecular descriptors and rigorous statistical validation.
Descriptor Selection: A wide range of descriptors has been used to model the activity of pyrido[3,4-b]indoles.
2D Descriptors: These include topological, constitutional, and geometrical indices. scholarsresearchlibrary.com A particularly successful approach has been the use of 2D binary fingerprints, which represent the presence or absence of specific substructures. The atom triplet and linear fingerprint descriptors were found to be most effective for modeling activity in colon and pancreatic cancer cell lines, respectively. nih.gov
3D Descriptors: These are derived from the 3D conformation of the molecule and are used in methods like Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR. nih.govresearchgate.net
Quantum Chemical Descriptors: Predictors such as total electronic energy (ET), charge of the most positive atom (Qmax), and electrophilicity (ω) have also been found to be significant in modeling anticancer activity. bohrium.com
Statistical Validation: To ensure that a QSAR model is statistically significant and not a result of chance correlation, several validation techniques are employed.
Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.netsciensage.info
External Validation: The model's true predictive power is assessed using an external test set of compounds that were not used in model development. The predictive correlation coefficient (pred_r²) is calculated for this set. researchgate.netsciensage.info
Other Statistical Metrics: Models are also evaluated using the coefficient of determination (R²), the F-test value (F), and the standard error of estimation (SEE). benthamdirect.comscholarsresearchlibrary.com Y-scrambling or response randomization is another crucial test to confirm the model's robustness by ensuring that models built with shuffled activity data result in significantly lower R² and q² values. rsc.org
Table 2: Summary of QSAR Models for Pyrido[3,4-b]indole / β-Carboline Derivatives
| QSAR Method | Target Activity | Key Statistical Parameters | Descriptor Types | Source |
|---|---|---|---|---|
| KPLS | Antiproliferative (HCT116) | R² = 0.99, pred_r² = 0.70 | 2D Fingerprints (Atom Triplet) | nih.gov |
| PHASE 3D-QSAR | Antiproliferative (HCT116) | R² = 0.683, pred_r² = 0.562 | Pharmacophore-based (1 H-donor, 3 Rings) | nih.gov |
| 2D-QSAR | Antitumor | r² = 0.802, q² = 0.724 | Not specified | benthamdirect.comresearchgate.net |
| kNN-MFA 3D-QSAR | Antitumor | q² = 0.743, r² = 0.721, pred_r² = 0.708 | Molecular Field Analysis | ijpar.comresearchgate.net |
| Stepwise-MLR | DYRK1A Inhibition | R², QLoo², Rpred² | Topological, Constitutional, Geometrical | scholarsresearchlibrary.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design Principles for 9H-Pyrido[3,4-b]indole-6-carbonitrile Analogues
The design of analogues based on the this compound scaffold leverages established medicinal chemistry strategies to explore and expand the chemical space around this privileged core. The goal is to identify novel compounds with improved biological activities, such as anticancer or antimicrobial effects.
Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying a lead compound's properties while retaining or enhancing its biological activity. A bioisostere is a functional group or molecule that has similar chemical or physical characteristics to another and can elicit a comparable biological response. capes.gov.br These replacements can modulate a molecule's size, shape, electronics, and lipophilicity, which in turn affects its potency, selectivity, metabolism, and toxicity.
For analogues of this compound, several bioisosteric modifications can be envisioned:
Nitrile Group Replacement: The cyano (-CN) group at the C-6 position is a key feature. Non-classical or bioisosteric replacements for a nitrile group can include other small, electron-withdrawing groups. Examples of potential replacements include:
Halogens: A chloro or bromo group can mimic some of the electronic properties.
Acetylenic groups: An ethynyl (B1212043) group can act as a replacement.
Small heterocyclic rings: A tetrazole ring is a well-known bioisostere for a carboxylic acid but can also be considered as a more complex replacement for a nitrile, offering different hydrogen bonding capabilities.
Ring System Modifications: The pyridine (B92270) and indole (B1671886) rings themselves can be subject to isosteric replacement. For instance, replacing a C-H unit in the benzene (B151609) ring portion of the indole with a nitrogen atom would yield a diaza-carboline derivative. This modification significantly alters the electronic distribution and hydrogen bonding potential of the scaffold. Similarly, the pyridine ring can be replaced by other five- or six-membered heterocycles like pyrimidine (B1678525) or pyrazine, a strategy that has been effective in modulating the activity of other heterocyclic compounds. nih.gov
Classical Isosteres: The replacement of a hydrogen atom with a fluorine atom is a common isosteric substitution used to block metabolic oxidation at a specific position or to alter the acidity of nearby functional groups without significantly changing the steric profile. capes.gov.br
Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful modern techniques for lead discovery and optimization.
Fragment-Based Approaches: FBDD begins by screening libraries of low-molecular-weight compounds (fragments, typically <300 Da) to identify those that bind to a biological target. nih.gov The rigid, planar 9H-pyrido[3,4-b]indole core is an ideal starting fragment or scaffold. Its defined three-dimensional structure provides a solid anchor point in a target's binding site. Once an initial fragment hit is identified, it can be optimized by either:
Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent pockets in the binding site.
Fragment Linking: Connecting two or more fragments that bind to different sub-pockets to create a single, higher-affinity molecule.
Scaffold Hopping: This strategy involves searching for structurally novel scaffolds that can mimic the key binding interactions of a known active compound. For the 9H-pyrido[3,4-b]indole framework, a scaffold hopping approach would seek to replace the tricyclic core with a different, non-obvious chemical architecture that maintains the essential spatial arrangement of key pharmacophoric features. This can lead to compounds with entirely new intellectual property space and potentially improved drug-like properties. Computational methods are often employed to screen virtual libraries for new scaffolds that match a pharmacophore model derived from the original pyridoindole ligand.
Positional and Substituent Effects on Molecular Recognition and Interaction
The biological activity of 9H-pyrido[3,4-b]indole derivatives is highly sensitive to the nature and position of substituents on the tricyclic core. SAR studies have revealed critical insights into how these modifications influence molecular interactions.
Research into pyrido[3,4-b]indole derivatives as anticancer agents has provided specific SAR data. nih.gov Key findings include:
C-1 Position: Substitution at the C-1 position with bulky aromatic groups is often crucial for activity. A study found that introducing a 1-naphthyl group at C-1 resulted in potent broad-spectrum anticancer activity. nih.gov In contrast, replacing it with a smaller phenyl ring led to a significant decrease in potency. nih.gov This suggests a specific hydrophobic binding pocket that favorably accommodates larger, planar aromatic systems.
C-6 Position: The substitution at the C-6 position, where the nitrile group is located in the title compound, significantly influences activity. In related analogues, a methoxy (B1213986) (-OCH₃) group at C-6, combined with a 1-naphthyl group at C-1, yielded one of the most potent compounds against a panel of cancer cell lines. nih.gov This indicates that an electron-donating group at this position can be beneficial for the observed anticancer activity.
C-7 Position: Modification at the C-7 position has also been explored. The introduction of various substituents here can modulate the electronic properties and interaction profile of the molecule.
N-9 Position: The indole nitrogen (N-9) is an important interaction point, often acting as a hydrogen bond donor. Substitution at this position, for example with a methyl group, has been shown to be detrimental to activity in some anticancer derivatives, likely because it disrupts a critical hydrogen bond interaction with the target protein. nih.gov
Table 1: Summary of Substituent Effects on Anticancer Activity of 9H-Pyrido[3,4-b]indole Analogues
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| C-1 | 1-Naphthyl | Increased Potency | nih.gov |
| C-1 | Phenyl | Decreased Potency | nih.gov |
| C-6 | Methoxy (-OCH₃) | Increased Potency (in combination with C-1 Naphthyl) | nih.gov |
| N-9 | Methyl (-CH₃) | Decreased Potency | nih.gov |
Conformational Analysis and its Impact on Biological Activity
Conformational analysis assesses the spatial arrangement of atoms in a molecule and the energy associated with different arrangements (conformers). For this compound, the core tricyclic system is inherently rigid and planar. This planarity is a defining characteristic of the β-carboline family and is believed to be crucial for some of its biological activities, such as the ability to intercalate between the base pairs of DNA.
Computational modeling can be used to determine the preferred low-energy conformations of substituted analogues. The specific conformation of a molecule dictates its shape complementarity with a receptor's binding site. Even subtle changes in the torsional angles of substituents can lead to significant gains or losses in binding affinity and, consequently, biological activity. Therefore, while the core scaffold is rigid, understanding the conformational preferences of its side chains is a key aspect of SAR.
Methodologies for Data Analysis and Interpretation in SAR/SPR Studies
The analysis and interpretation of SAR and SPR data are heavily reliant on computational tools and statistical methods to extract meaningful correlations from experimental results.
R-Group Decomposition and SAR Tables: A common starting point is R-group decomposition, where a library of analogues is broken down into a common scaffold (the 9H-pyrido[3,4-b]indole core) and its variable substituents (R-groups) at different positions. The data is often organized into an SAR table, which systematically displays the chemical variations alongside their corresponding biological activity data, allowing researchers to visually identify trends.
Matched Molecular Pair Analysis (MMPA): This computational technique identifies pairs of molecules that differ by only a single, well-defined structural transformation (e.g., changing a hydrogen to a chlorine). By analyzing the change in biological activity across many such pairs, MMPA can provide statistically robust insights into the effect of specific chemical modifications.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models use calculated molecular descriptors (e.g., logP, molecular weight, electronic properties, topological indices) to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Activity Landscape Analysis: This method visualizes the SAR by creating a plot where structurally similar compounds are placed close to each other. "Activity cliffs" appear in this landscape where a small structural change leads to a large, disproportionate drop in biological activity, highlighting critical pharmacophoric features and areas sensitive to modification.
Applications in Chemical Biology and Materials Science Non Clinical
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. They allow for the real-time visualization and perturbation of specific molecules within their native environment. The pyrido[3,4-b]indole framework is a "privileged scaffold," meaning it can bind to multiple biological targets, making its derivatives promising candidates for probe development. nih.gov
The intrinsic fluorescence of the β-carboline core makes it an attractive starting point for the design of fluorescent probes. escholarship.org The unique structure of 9H-Pyrido[3,4-b]indole-6-carbonitrile, in particular, has been identified as suitable for incorporation into fluorescent materials for sensor and imaging applications. The development of new fluorophores based on the related 9H-pyrido[2,3-b]indole scaffold highlights the potential of this compound class for visual detection and cellular imaging. nih.gov
Derivatives of the parent 9H-pyrido[3,4-b]indole have been explored for their fluorescent characteristics, with studies examining how factors like solvent, concentration, and substituents affect their photophysical properties. escholarship.org For instance, research on 3-formyl-9H-pyrido[3,4-b]indole derivatives showed that these compounds exhibit excellent fluorescence. escholarship.org This inherent fluorescence, combined with the ability of the scaffold to bind to biomolecules like DNA, provides a foundation for developing probes that can report on their binding events through changes in their fluorescent signal, enabling applications in cellular imaging and target engagement studies. nih.gov
Affinity labels are powerful tools in chemical proteomics used to identify the protein targets of a bioactive small molecule. These probes typically consist of a recognition element (the scaffold that binds to the protein), a reactive group that forms a covalent bond with the target protein upon binding, and often a reporter tag for detection and enrichment. While no specific studies describe the use of this compound as an affinity label, its molecular features suggest a strong potential for such applications.
The pyrido[3,4-b]indole scaffold is known to bind to various proteins and enzymes. For example, studies on the related compound 2-amino-9H-pyrido[2,3-b]indole have shown that its metabolites can form covalent adducts with specific amino acid residues on proteins like albumin. researchgate.net This demonstrates the inherent reactivity of the scaffold's metabolites within a biological context.
Furthermore, the nitrile group of this compound is a versatile chemical handle. It can be chemically modified to introduce a photo-reactive crosslinking group, such as a diazirine or aryl azide. nih.govresearchgate.net Upon irradiation with UV light, these groups generate highly reactive species that covalently link the probe to any nearby interacting proteins, allowing for their subsequent identification by mass spectrometry. nih.gov This photoaffinity labeling approach is particularly useful for capturing weak or transient interactions that are common in biology. researchgate.netnih.gov
Table 1: Potential Features of this compound for Affinity Labeling
| Feature | Relevance to Affinity Labeling | Supporting Principle |
|---|---|---|
| Privileged Scaffold | The core structure binds to multiple protein targets, providing a basis for broad or targeted proteomic screens. | Known interactions with enzymes and receptors. |
| Nitrile Group (-C≡N) | Serves as a versatile chemical handle for synthesizing more complex probes. | Can be converted into other functional groups or used in bioorthogonal reactions. wikipedia.org |
| Potential for Photo-activation | Can be modified with photo-crosslinkers (e.g., diazirines) to covalently capture protein interactions upon UV exposure. nih.govresearchgate.net | Photoaffinity labeling is a standard technique for identifying protein targets. nih.gov |
| Known Protein Reactivity | Related pyridoindole metabolites form covalent adducts with protein residues. researchgate.net | Demonstrates the principle of scaffold-based protein modification. |
Integration into Supramolecular Architectures
Supramolecular chemistry involves the design of complex, ordered systems held together by non-covalent interactions like hydrogen bonds and π–π stacking. The planar, aromatic nature of this compound makes it an interesting candidate for building these larger architectures.
While specific research on the supramolecular behavior of this compound is limited based on available literature, the principles of supramolecular polymerization offer a framework for its potential applications. nih.govresearchgate.net Monomers can be designed to self-assemble into well-defined, polymer-like chains through non-covalent forces. nih.gov The ability to control these assemblies with external stimuli, such as light, is a key area of research. chemrxiv.org Given the photochemical and electronic properties of the pyridoindole core, derivatives could potentially be designed to form smart materials that assemble or disassemble in response to specific triggers.
The application of this compound in materials science is more established, particularly in the field of organic electronics. Its electronic properties make it a viable building block for organic semiconductors. The parent 9H-Pyrido[3,4-b]indole scaffold has been explored for its potential in creating advanced materials like organic semiconductors for electronic devices. chemimpex.com
The presence of the electron-withdrawing nitrile group is particularly significant. Cyano-functionalization is a recognized and powerful strategy for developing n-type organic semiconductors, which are crucial for creating efficient electronic devices like complementary metal-oxide-semiconductor (CMOS) circuits. The introduction of cyano groups tends to lower the energy levels of the molecular orbitals, which is a key requirement for n-type materials.
The unique structure of this compound also allows it to be incorporated into fluorescent materials, which can be used for sensors and imaging technologies.
Table 2: Applications of this compound in Functional Materials
| Application Area | Specific Use | Rationale |
|---|---|---|
| Organic Electronics | Building block for organic semiconductors. | The pyridoindole core has favorable electronic properties, and the nitrile group promotes n-type behavior. |
| Fluorescent Materials | Component in materials for sensors and imaging. | The β-carboline scaffold is inherently fluorescent. |
Role in Catalysis and Organic Transformations
Based on available research, this compound and its parent scaffold primarily serve as versatile substrates and intermediates in organic transformations rather than as catalysts themselves. The β-carboline framework is a key structural motif that can be synthesized and modified through various chemical reactions to produce a diverse library of compounds.
The synthesis of the core structure often involves classic reactions like the Pictet-Spengler reaction. nih.govlongdom.org Once formed, the scaffold can undergo further functionalization. For example, derivatives like 3-formyl-9H-pyrido[3,4-b]indoles can participate in carbon-carbon bond-forming reactions such as the Morita–Baylis–Hillman reaction. escholarship.org
The nitrile group at the 6-position of this compound is a key functional group that can be transformed into other moieties. For example, it can be reduced to a primary amine (-CH₂NH₂) or hydrolyzed to a carboxylic acid (-COOH). This reactivity makes the compound a valuable intermediate for synthesizing a wide range of derivatives with different properties and potential applications.
Table 3: Key Organic Transformations Involving the Pyrido[3,4-b]indole Scaffold
| Reaction Type | Description | Relevance to the Scaffold |
|---|---|---|
| Pictet-Spengler Reaction | A condensation reaction that forms the core tetrahydro-β-carboline ring system from a tryptamine (B22526) and an aldehyde or ketone. longdom.org | A fundamental method for synthesizing the pyrido[3,4-b]indole skeleton. |
| Morita–Baylis–Hillman Reaction | A reaction that forms a carbon-carbon bond between an activated alkene and an electrophile, such as an aldehyde. escholarship.org | Used to functionalize the pyridoindole ring, for instance at the 3-position. escholarship.org |
| Nitrile Group Transformations | Reduction of the -C≡N group to an amine or hydrolysis to a carboxylic acid. | Allows for the conversion of the 6-carbonitrile derivative into other functional compounds. |
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the application of the chemical compound This compound in the fields of ligand design for metal-catalyzed reactions, organocatalytic applications, or agricultural chemistry research.
Searches for this specific compound have primarily yielded studies focused on its synthesis and potential pharmacological applications, particularly in the area of anticancer research. These clinical applications fall outside the scope of the requested article.
While the broader chemical scaffold, 9H-pyrido[3,4-b]indole (also known as β-carboline), is known to be utilized in various chemical and materials science contexts, no detailed research findings, data, or specific examples could be retrieved for the 6-carbonitrile derivative in the specified non-clinical domains. Commercial suppliers may categorize it broadly under materials science or ligands, but without supporting research, no substantive content can be generated for the requested article sections.
Therefore, this article cannot be generated as requested due to the absence of relevant scientific research for "this compound" within the stipulated topics.
Table of Chemical Compounds
An Article Focusing on the Chemical Compound “this compound”
Q & A
Q. What are common synthetic routes for 9H-Pyrido[3,4-b]indole-6-carbonitrile?
The synthesis typically involves nitration of a pyridoindole precursor. For example, nitration of 1-methyl-9H-pyrido[3,4-b]indole using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to achieve regioselectivity at the 6-position . The cyano group is introduced via substitution or cyanation reactions using reagents like copper cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) under inert conditions. Purification often involves column chromatography with silica gel and polar aprotic solvents (e.g., ethyl acetate/hexane mixtures).
Q. How can the structure of this compound be validated?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and carbonitrile resonance (~110 ppm for CN) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 222.0668 for C₁₂H₇N₃) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry and bond angles .
Q. What solvents and conditions are optimal for handling this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability tests indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage recommendations: desiccated at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed?
Competing nitration at positions 6 vs. 8 can arise due to electronic effects. To favor 6-substitution:
- Use low-temperature nitration (–10°C) with HNO₃/H₂SO₄ to slow reaction kinetics and improve selectivity .
- Introduce electron-withdrawing groups (e.g., methyl or trifluoromethyl) at the 1-position to direct nitration to the 6-position via resonance deactivation .
- Monitor reaction progress with HPLC-MS to detect intermediates and optimize quenching times .
Q. What advanced techniques resolve contradictions in spectral data interpretation?
Discrepancies in NMR/IR peaks (e.g., overlapping aromatic signals) can be resolved using:
Q. How can biological activity be systematically evaluated?
To study interactions with targets like kinases or neurotransmitter receptors:
- Perform molecular docking (AutoDock Vina) to predict binding affinities to β-carboline-sensitive sites (e.g., monoamine oxidase) .
- Use in vitro assays :
- Fluorescence polarization for binding kinetics.
- Cell viability assays (MTT) to assess cytotoxicity in neuronal cell lines .
- Validate specificity via knockout models or competitive binding with known inhibitors .
Q. What strategies improve stability in aqueous formulations for in vivo studies?
- Micellar encapsulation : Use PEG-PLGA nanoparticles to enhance solubility and reduce hydrolysis .
- pH adjustment : Buffered solutions (pH 6.5–7.4) minimize degradation .
- Lyophilization : Freeze-drying with cryoprotectants (trehalose) for long-term storage .
Methodological Notes for Data Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
